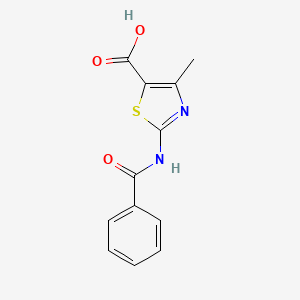
2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid
Overview
Description
2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid (BM-TCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BM-TCA is a thiazole derivative that has shown promising results in several scientific studies, making it a potential candidate for further research and development.
Mechanism of Action
The mechanism of action of 2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid is not fully understood, but it is believed to act by inhibiting the growth of fungi and bacteria. It is also believed to act as a chelating agent, binding to metal ions such as copper and preventing their interaction with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and has been found to be biocompatible with human cells. However, its effects on the human body are not fully understood, and further research is required to determine its potential use in medicine.
Advantages and Limitations for Lab Experiments
2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid has several advantages in laboratory experiments, including its fluorescent properties, which make it useful in the detection of metal ions. However, its limitations include its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid, including its use as a potential antifungal agent and its application in the field of corrosion inhibition. Further research is also needed to determine its potential use in medicine and its effects on the human body. Overall, this compound has shown promising results in various scientific studies, making it a potential candidate for further research and development.
Scientific Research Applications
2-Benzoylamino-4-methyl-thiazole-5-carboxylic acid has found various applications in scientific research, including its use as a fluorescent probe for the detection of copper ions. It has also shown potential as a corrosion inhibitor in mild steel and as a potential antifungal agent.
properties
IUPAC Name |
2-benzamido-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-9(11(16)17)18-12(13-7)14-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPDGODKRYQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

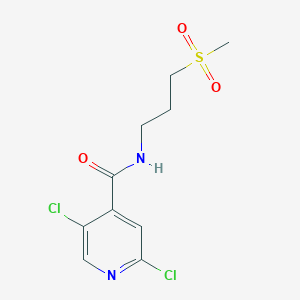
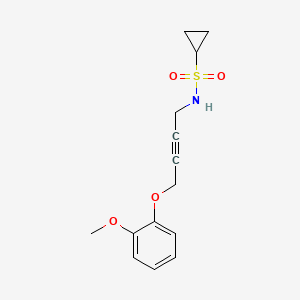
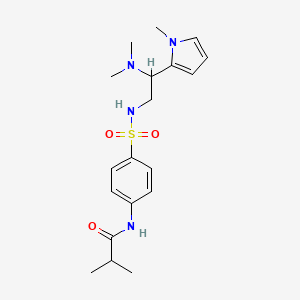

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)
![2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2652534.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)
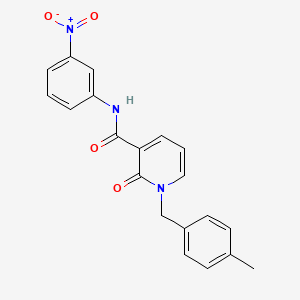
![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

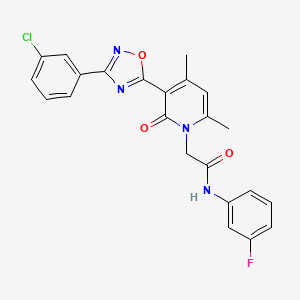
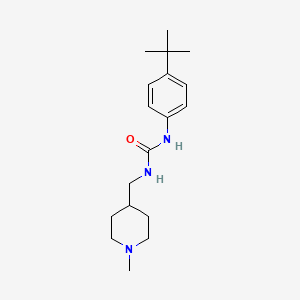
![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)